2-Methyl-5-((4-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-methyl-5-[(4-methylpiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-12-6-8-24(9-7-12)17(19-20(26)25-21(30-19)22-13(2)23-25)14-10-15(27-3)18(29-5)16(11-14)28-4/h10-12,17,26H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCKHKWCAOWTED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It contains a4-methylpiperidin-1-yl moiety, which is found in other compounds that have been shown to interact with various targets, such as neuron-specific kinases .
Mode of Action
Compounds with similar structures have been shown to interact with their targets by binding to active sites, leading to changes in the target’s function.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been shown to affect various pathways, such as those involved intau phosphorylation , which is implicated in the pathogenesis of Alzheimer’s disease.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The presence of themethylpiperidin-1-yl group may influence its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Compounds with similar structures have been shown to have various biological activities, such asantiviral , anti-inflammatory , and anticancer activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure to light, heat, or certain chemicals could potentially degrade the compound or alter its activity. Furthermore, the compound’s action may also be influenced by the physiological environment, such as pH and the presence of other molecules.
Biological Activity
The compound 2-Methyl-5-((4-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel hybrid molecule that has garnered attention for its potential biological activities, particularly in the field of oncology. Its unique structure combines features from thiazoles and triazoles, which are known for their diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may exert its effects through:
- Inhibition of cell proliferation : The compound shows promise in inhibiting the growth of cancer cells by targeting specific signaling pathways involved in cell cycle regulation.
- Induction of apoptosis : It may promote programmed cell death in malignant cells, enhancing its potential as an anticancer agent.
In Vitro Studies
In vitro experiments have demonstrated that the compound exhibits significant cytotoxic effects against several human cancer cell lines. The following table summarizes key findings from various studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (lung cancer) | 6.20 | |
| MCF-7 (breast cancer) | 7.00 | |
| U87MG (glioma) | 11.27 | |
| Colo205 (colorectal cancer) | 15.01 |
These results indicate that the compound has a potent inhibitory effect on cancer cell proliferation.
In Vivo Studies
Animal models have been used to further explore the efficacy of this compound. In studies involving Ehrlich solid tumor and Ehrlich ascites carcinoma models, the compound demonstrated:
- Tumor Growth Inhibition : At a dosage of 25 mg/kg, it inhibited tumor growth significantly compared to control groups treated with standard chemotherapeutics like 5-fluorouracil.
- Survival Rate Improvement : Mice treated with the compound exhibited an increased survival rate by approximately 42.86% compared to those receiving standard treatments .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study on A549 cells revealed that treatment with the compound led to a reduction in cell viability and increased apoptosis markers, suggesting its role as a potential therapeutic agent in lung cancer .
- Case Study 2 : Research involving MCF-7 cells indicated that the compound could selectively inhibit cancer cell growth without affecting normal human cells, showcasing its potential for targeted therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of a thiazolo-triazole core, a 4-methylpiperidine group, and a 3,4,5-trimethoxyphenyl substituent. Key analogues and their distinguishing features are outlined below:
*Calculated based on structural similarity to .
Key Observations
Substituent Impact on Lipophilicity and Bioavailability: The 2-methyl group in the target compound may reduce lipophilicity compared to the 2-ethyl analogue (C LogP estimated to decrease by ~0.5 units). The 3,4,5-trimethoxyphenyl substituent introduces three methoxy groups, increasing steric bulk and electron density compared to the p-tolyl group in the ethyl analogue. This modification is critical for interactions with hydrophobic enzyme pockets, as seen in colchicine-binding site inhibitors .
Core Heterocycle Variations: Replacing the thiazolo-triazole core with a triazolo-thiadiazole system (as in ) alters electronic properties.
Biological Activity Trends: 1,2,4-Triazole derivatives, including thiazolo-triazoles, are frequently associated with anticancer and antimicrobial activities due to their ability to inhibit enzymes like dihydrofolate reductase (DHFR) or tubulin polymerization .
Q & A
Advanced Research Question
- Molecular docking against enzymes like fungal 14-α-demethylase (PDB: 3LD6) to assess binding affinity and antifungal potential .
- ADME analysis using tools like SwissADME to evaluate pharmacokinetic properties (e.g., logP, bioavailability) .
- MD simulations to study ligand-protein stability over time .
How should researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
- Statistical experimental design : Use split-plot or repeated-measures ANOVA to account for variables like dose-response variability .
- Dose standardization : Normalize activity metrics (e.g., IC₅₀) against reference compounds .
- Replicate assays under controlled conditions (e.g., pH, temperature) .
What methodologies assess the environmental fate and ecotoxicity of this compound?
Advanced Research Question
- Environmental partitioning : Measure logKow (octanol-water coefficient) to predict bioaccumulation .
- Degradation studies : Hydrolysis/photolysis under simulated environmental conditions (e.g., UV light, varying pH) .
- Ecotoxicology : Use model organisms (e.g., Daphnia magna) for acute/chronic toxicity assays .
How can structure-activity relationships (SAR) guide further derivatization?
Advanced Research Question
- Substituent modulation : Replace methylpiperidinyl with morpholino or pyrrolidinyl groups to study steric/electronic effects .
- Bioisosteric replacement : Swap thiazolo-triazole with triazolo-thiadiazole cores to enhance solubility .
- 3D-QSAR modeling to correlate substituent positions with activity .
What analytical validation protocols ensure reproducibility in pharmacological studies?
Basic Research Question
- Calibration curves for HPLC/LC-MS using certified reference standards .
- Inter-laboratory validation via round-robin testing .
- Stability testing : Monitor degradation under storage conditions (e.g., -80°C vs. room temperature) .
How is single-crystal X-ray diffraction applied to resolve structural ambiguities?
Advanced Research Question
- SHELXL refinement : Resolve disorder in methylpiperidinyl or trimethoxyphenyl groups using high-resolution data .
- Twinned data handling : Apply SHELXD for structure solution in cases of crystal twinning .
- Hirshfeld surface analysis to validate intermolecular interactions (e.g., hydrogen bonding) .
What strategies address regioselectivity challenges in heterocyclic functionalization?
Advanced Research Question
- Directing groups : Use -OH or -OMe substituents to guide electrophilic substitution .
- Protecting groups : Temporarily block reactive sites (e.g., -NH in triazole) during synthesis .
- DFT calculations to predict reactive sites based on frontier molecular orbitals .
How can green chemistry principles improve the synthesis scalability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
